![molecular formula C19H26N2 B252713 N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)
N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as N,N-DEPEA and is used in various scientific research applications. This compound has gained significant attention in recent years due to its potential therapeutic effects on various health conditions.
Wirkmechanismus
The exact mechanism of action of N,N-DEPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It is also believed to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N,N-DEPEA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in mood regulation. Additionally, it has been shown to have analgesic effects by modulating the levels of various neurotransmitters involved in pain perception. N,N-DEPEA has also been found to have antioxidant properties, which may have potential therapeutic effects on various health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-DEPEA has various advantages and limitations for lab experiments. One of the advantages of using N,N-DEPEA in lab experiments is its potential therapeutic effects on various health conditions. Additionally, it has a high affinity for the sigma-1 receptor, which makes it a potential diagnostic tool for various health conditions. However, one of the limitations of using N,N-DEPEA in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are various future directions for the study of N,N-DEPEA. One of the future directions is to further investigate its potential therapeutic effects on various health conditions, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to understand the exact mechanism of action of N,N-DEPEA and its biochemical and physiological effects. Another future direction is to develop more efficient and cost-effective synthesis methods for N,N-DEPEA.
Conclusion:
N,N-DEPEA is a chemical compound that has gained significant attention in recent years due to its potential therapeutic effects on various health conditions. It has been extensively studied for its antidepressant, anxiolytic, and analgesic effects in animal studies. Additionally, it has been shown to have potential therapeutic effects on Parkinson's disease, Alzheimer's disease, and schizophrenia. N,N-DEPEA has various advantages and limitations for lab experiments, and there are various future directions for its study. Further research is needed to fully understand the potential therapeutic effects of N,N-DEPEA and its mechanism of action.
Synthesemethoden
The synthesis of N,N-DEPEA involves the reaction of 4-(diethylamino)benzaldehyde with 2-phenylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis of N,N-DEPEA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N,N-DEPEA has been extensively studied for its potential therapeutic effects on various health conditions. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal studies. Additionally, it has been shown to have potential therapeutic effects on Parkinson's disease, Alzheimer's disease, and schizophrenia. N,N-DEPEA has also been studied for its potential use as a diagnostic tool for various health conditions.
Eigenschaften
Produktname |
N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine |
---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C19H26N2/c1-3-21(4-2)19-12-10-18(11-13-19)16-20-15-14-17-8-6-5-7-9-17/h5-13,20H,3-4,14-16H2,1-2H3 |
InChI-Schlüssel |
UZJATZQIIPVZRU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.